8-chlorodibenzo[b,f]thiepin-10(11H)-one
CAS No.: 1469-28-9
Cat. No.: VC21071829
Molecular Formula: C14H9ClOS
Molecular Weight: 260.7 g/mol
* For research use only. Not for human or veterinary use.
![8-chlorodibenzo[b,f]thiepin-10(11H)-one - 1469-28-9](/images/no_structure.jpg)
Specification
CAS No. | 1469-28-9 |
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Molecular Formula | C14H9ClOS |
Molecular Weight | 260.7 g/mol |
IUPAC Name | 3-chloro-6H-benzo[b][1]benzothiepin-5-one |
Standard InChI | InChI=1S/C14H9ClOS/c15-10-5-6-14-11(8-10)12(16)7-9-3-1-2-4-13(9)17-14/h1-6,8H,7H2 |
Standard InChI Key | RFEQOXYRLRIDPF-UHFFFAOYSA-N |
SMILES | C1C2=CC=CC=C2SC3=C(C1=O)C=C(C=C3)Cl |
Canonical SMILES | C1C2=CC=CC=C2SC3=C(C1=O)C=C(C=C3)Cl |
Introduction
Chemical Identity and Structure
8-chlorodibenzo[b,f]thiepin-10(11H)-one features a tricyclic structure consisting of a seven-membered ring containing a sulfur atom (thiepin), fused with two benzene rings. The compound contains a chlorine substituent at position 8 and a ketone group at position 10, with position 11 being partially saturated as indicated by the 11H designation.
Basic Identification Parameters
The fundamental chemical identifiers for 8-chlorodibenzo[b,f]thiepin-10(11H)-one are presented in the following table:
Parameter | Value |
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CAS Registry Number | 1469-28-9 |
Molecular Formula | C₁₄H₉ClOS |
Molecular Weight | 260.74 g/mol |
PubChem CID | 827055 |
MDL Number | MFCD01411917 |
The compound was first registered in chemical databases in July 2005, with the most recent modification to its entry occurring on March 8, 2025 . This indicates ongoing interest in and documentation of this compound in scientific databases.
Structural Characteristics
The structural arrangement of 8-chlorodibenzo[b,f]thiepin-10(11H)-one incorporates several key features:
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A central seven-membered ring containing a sulfur atom
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Two benzene rings fused at positions b and f of the thiepin ring
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A chlorine substituent at position 8
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A ketone functionality at position 10
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A saturated carbon atom at position 11 (denoted by 11H)
This unique structural configuration contributes to the compound's chemical reactivity and potential applications in various chemical transformations.
Nomenclature and Synonyms
IUPAC Nomenclature
The systematic IUPAC name for this compound is 8-chlorodibenzo[b,f]thiepin-10(11H)-one, which reflects its structural components:
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"dibenzo" indicates the presence of two benzene rings
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"[b,f]" designates the positions at which the benzene rings are fused to the central ring
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"thiepin" identifies the seven-membered ring containing a sulfur atom
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"10(11H)-one" indicates a ketone group at position 10 and hydrogen at position 11
Alternative Names and Synonyms
This compound is known by several alternative names and synonyms in chemical literature and databases:
The variety of synonyms reflects different perspectives on numbering the atoms in the molecular structure and alternative ways of describing the same chemical entity.
Physical and Chemical Properties
Chemical Reactivity
The chemical structure of 8-chlorodibenzo[b,f]thiepin-10(11H)-one suggests potential reactivity sites:
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The ketone group at position 10 can participate in typical carbonyl reactions
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The chloro substituent at position 8 provides a site for nucleophilic aromatic substitution
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The sulfur atom may participate in oxidation reactions
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The partially saturated position (11H) could be involved in elimination or substitution reactions
Related compounds in the dibenzothiepin family demonstrate interesting chemical transformations, suggesting similar potential for 8-chlorodibenzo[b,f]thiepin-10(11H)-one .
Hazard Type | Classification | Symbol | Signal Word |
---|---|---|---|
Health Hazard | H315: Causes skin irritation | GHS07 | Warning |
Health Hazard | H319: Causes serious eye irritation | GHS07 | Warning |
These classifications indicate that the compound presents moderate health hazards primarily related to skin and eye irritation .
Precautionary Statement | Code | Recommendation |
---|---|---|
Prevention | P264 | Wash thoroughly after handling |
Prevention | P280 | Wear protective gloves/eye protection/face protection |
Response | P302+P352 | IF ON SKIN: Wash with plenty of water |
Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Response | P332+P313 | If skin irritation occurs: Get medical advice/attention |
Response | P337+P313 | If eye irritation persists: Get medical advice/attention |
Response | P362 | Take off contaminated clothing |
Proper implementation of these precautionary measures is essential for the safe handling of this compound in research and industrial settings .
Synthesis and Preparation Methods
Related Compound Synthesis
The synthesis of related compounds such as 11-hydroxydibenzo[b,f]thiepin-10(11H)-one provides valuable insights:
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The reaction of 2,2'-thiodibenzaldehyde (1 mmol, 242 mg) with NHC precatalyst C1 (0.2 mmol, 20 mol%, 54 mg)
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Addition of DBU (1.2 equiv, 1.2 mmol, 0.17 mL) in dry THF (8 mL)
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Stirring at room temperature for 30 minutes
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Extraction with EtOAc and purification by column chromatography
This synthetic approach yields a yellow solid product with structural similarities to 8-chlorodibenzo[b,f]thiepin-10(11H)-one, suggesting potential adaptability of this method for the synthesis of the chlorinated derivative.
Supplier | Product Specifications | Customization Options |
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Aromsyn | Purity: NLT 95% | Custom synthesis from gram to kilogram scale |
Toronto Research Chemicals | Product code: C363760 | Standard research quantities |
These suppliers provide the compound for research and industrial applications with quality assurance including batch-specific Certificate of Analysis (COA) .
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